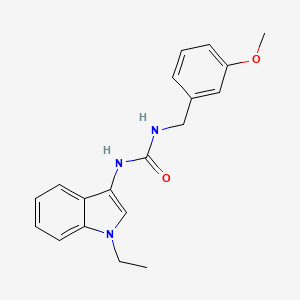

1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxybenzyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxybenzyl)urea is a derivative of urea where the urea moiety is substituted with an indole and a methoxybenzyl group. This type of compound is of interest due to its potential biological activities, which may include antitumor properties. The indole group is a common structure in many natural products and pharmaceuticals, and modifications on this core can lead to compounds with significant biological activities.

Synthesis Analysis

The synthesis of related compounds typically involves the formation of the urea linkage between the indole moiety and the substituted benzyl group. For instance, a similar compound, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, was synthesized and characterized by various techniques including H-1-NMR, C-13-NMR, ESI-MS, and single-crystal X-ray diffraction . The synthesis route for the compound of interest would likely follow a similar pathway, with adjustments made for the different substituents.

Molecular Structure Analysis

The molecular structure of such compounds is often determined using single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice. The related compound mentioned above crystallizes in the monoclinic space group and has specific bond lengths and angles that define its three-dimensional structure . The molecular structure analysis is crucial for understanding the interactions of the compound with biological targets.

Chemical Reactions Analysis

The chemical reactivity of 1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxybenzyl)urea would be influenced by the functional groups present in the molecule. The indole and methoxybenzyl groups can participate in various chemical reactions, such as electrophilic substitution or conjugate addition. The urea linkage itself is relatively stable but can engage in hydrogen bonding, which is significant for the biological activity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds include solubility, melting point, and stability, which are important for their practical application. The related compound's crystal density and molecular weight were determined, and these properties would be expected to be similar for the compound of interest . Theoretical investigations, such as HOMO-LUMO analyses and NBO studies, can provide insights into the electronic properties of the compound, which are relevant for understanding its reactivity and potential as a nonlinear optical material .

Wissenschaftliche Forschungsanwendungen

Urea in Food and Beverage Safety

Studies have investigated urea derivatives like ethyl carbamate in foods and beverages, identifying them as potential toxic chemicals that raise health concerns due to their genotoxic and carcinogenic nature in various species. Research has focused on identifying and reducing levels of such compounds to improve food safety (Weber & Sharypov, 2009).

Environmental Chemistry and Toxicology

Research on urea derivatives extends to understanding their environmental impact, particularly in aquatic environments where compounds like ethylhexyl methoxycinnamate and butyl methoxydibenzoylmethane have been scrutinized for their toxicological effects on marine biota and potential human health concerns (da Silva et al., 2021).

Agricultural Applications

Urease inhibitors, derived from urea compounds, have been explored for their potential in agriculture to reduce nitrogen loss from soil, thereby enhancing nitrogen-use efficiency and reducing environmental pollution. This line of research aims at developing strategies for better nitrogen management in farming practices (Kumar, 2015).

Industrial Applications

The synthesis of organic carbonates from urea demonstrates the industrial relevance of urea derivatives. These compounds serve as precursors for green chemicals with applications ranging from monomers and polymers to fuel additives, showcasing the versatility and potential of urea in sustainable chemical production (Shukla & Srivastava, 2017).

Eigenschaften

IUPAC Name |

1-(1-ethylindol-3-yl)-3-[(3-methoxyphenyl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-3-22-13-17(16-9-4-5-10-18(16)22)21-19(23)20-12-14-7-6-8-15(11-14)24-2/h4-11,13H,3,12H2,1-2H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTXKWNQBMSFSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2518189.png)

![[2-(Naphthalen-1-yliminomethyl)phenyl] 3,5-dinitrobenzoate](/img/structure/B2518191.png)

![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2518193.png)

![1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2518196.png)

![2-(3-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2518202.png)

![6-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2518203.png)

![5-chloro-4-{[(2,4-dimethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2518206.png)

![N-[6-({[(3-methoxypropyl)amino]carbonyl}amino)-4-methyl-1,3-benzothiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B2518211.png)